molecular formula C5H13NOSi B142778 N-(Trimethylsilyl)acetamide CAS No. 13435-12-6

N-(Trimethylsilyl)acetamide

Cat. No.: B142778
CAS No.: 13435-12-6
M. Wt: 131.25 g/mol
InChI Key: LWFWUJCJKPUZLV-UHFFFAOYSA-N
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Description

N-(Trimethylsilyl)acetamide: is an organosilicon compound with the chemical formula C5H13NOSi . It is a colorless to pale yellow liquid that is highly moisture-sensitive. This compound is widely used in organic synthesis as a silylating agent, which helps in the protection of functional groups such as amines, alcohols, and carboxylic acids during chemical reactions .

Mechanism of Action

Target of Action

N-(Trimethylsilyl)acetamide, also known as TMS acetamide, is a silylating agent used in organic synthesis . It primarily targets various functional groups in organic compounds, such as amines, amides, carboxylic acids, alcohols, enols, and phenols . The role of these targets is to undergo a silylation reaction, which increases the volatility of the compound, making it suitable for gas chromatography .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the silicon atom of the silyl donor, producing a bimolecular transition state . This reaction results in the formation of volatile trimethylsilyl derivatives of the target functional groups . The reaction conditions are generally mild and neutral, and the byproducts are sufficiently volatile to be easily removed from the reaction mixture by evaporation under reduced pressure .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of various organic compounds. The silylation reaction catalyzed by this compound can activate various functional groups during the formation of nucleosides, peptides, and heterocycles . The downstream effects include the formation of volatile derivatives suitable for analysis by gas chromatography .

Pharmacokinetics

Its physical properties, such as its boiling point of 84°c at 18 mmhg and its density of 0.859±0.06 g/cm3 , suggest that it would have low bioavailability if administered orally or intravenously.

Result of Action

The result of the action of this compound is the formation of volatile trimethylsilyl derivatives of the target functional groups . These derivatives are more suitable for analysis by gas chromatography, allowing for the identification and quantification of the original compounds .

Action Environment

This compound is extremely sensitive to moisture . It reacts rapidly with solvents containing OH and NH groups . Therefore, the compound’s action, efficacy, and stability are highly influenced by the environmental factors, particularly the presence of moisture. It is recommended to handle and store this compound in an inert atmosphere and at room temperature to maintain its stability .

Biochemical Analysis

Biochemical Properties

N-(Trimethylsilyl)acetamide interacts with various enzymes, proteins, and other biomolecules. It is known to act as an allyl group scavenger and shows compatibility with Fluorenylmethyloxycarbonyl chloride (Fmoc) protecting groups . The nature of these interactions is primarily due to the chemical structure of this compound, which allows it to participate in a variety of biochemical reactions.

Cellular Effects

It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Trimethylsilyl)acetamide can be synthesized by reacting acetamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:

CH3CONH2+ClSi(CH3)3+Et3NCH3CONHSi(CH3)3+Et3NHCl\text{CH}_3\text{CONH}_2 + \text{ClSi(CH}_3\text{)}_3 + \text{Et}_3\text{N} \rightarrow \text{CH}_3\text{CONHSi(CH}_3\text{)}_3 + \text{Et}_3\text{NHCl} CH3​CONH2​+ClSi(CH3​)3​+Et3​N→CH3​CONHSi(CH3​)3​+Et3​NHCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the silylating agent .

Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities such as trimethylsilanol .

Chemical Reactions Analysis

Types of Reactions: N-(Trimethylsilyl)acetamide undergoes various types of chemical reactions, including:

    Silylation: It reacts with alcohols, amines, and carboxylic acids to form trimethylsilyl ethers, amides, and esters, respectively.

    Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Alcohols: React with this compound in the presence of a base to form trimethylsilyl ethers.

    Amines: React to form trimethylsilyl amides.

    Carboxylic Acids: React to form trimethylsilyl esters.

Major Products:

    Trimethylsilyl Ethers: Formed from the reaction with alcohols.

    Trimethylsilyl Amides: Formed from the reaction with amines.

    Trimethylsilyl Esters: Formed from the reaction with carboxylic acids[][3].

Scientific Research Applications

Chemistry: N-(Trimethylsilyl)acetamide is extensively used in organic synthesis for the protection of functional groups. It is also used as a reagent in gas chromatography to increase the volatility of analytes, facilitating their detection and analysis .

Biology and Medicine: In biological research, it is used to protect sensitive functional groups in biomolecules during chemical modifications. It is also employed in the synthesis of pharmaceuticals, such as antibiotics and antiviral agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the manufacture of silicone-based products and as a catalyst in various chemical processes .

Comparison with Similar Compounds

Uniqueness: N-(Trimethylsilyl)acetamide is unique in its balance of reactivity and stability. It is less reactive than trimethylsilyl chloride, making it easier to handle and less prone to side reactions. it is still effective in silylating a wide range of functional groups, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

N-trimethylsilylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOSi/c1-5(7)6-8(2,3)4/h1-4H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFWUJCJKPUZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065454
Record name Acetamide, N-(trimethylsilyl)-
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Molecular Weight

131.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13435-12-6
Record name Trimethylsilylacetamide
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Record name Acetamide, N-(trimethylsilyl)-
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Record name N-(Trimethylsilyl)acetamide
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Record name Acetamide, N-(trimethylsilyl)-
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Record name Acetamide, N-(trimethylsilyl)-
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Record name N-(trimethylsilyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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